2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C12H9BrN4OS |
|---|---|
Molecular Weight |
337.20 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H9BrN4OS/c13-9-1-2-10-8(5-9)3-4-17(10)6-11(18)15-12-16-14-7-19-12/h1-5,7H,6H2,(H,15,16,18) |
InChI Key |
WLQHWXHJXAQCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=NN=CS3)C=C1Br |
Origin of Product |
United States |
Biological Activity
2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an indole moiety with a thiadiazole ring, which is known for its diverse pharmacological properties. The objective of this article is to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H9BrN4OS
- Molecular Weight : 337.20 g/mol
- CAS Number : 1324059-13-3
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C12H9BrN4OS |
| Molecular Weight | 337.20 g/mol |
| CAS Number | 1324059-13-3 |
The biological activity of 2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is primarily attributed to its interaction with various molecular targets within biological systems. Indole derivatives are known to influence multiple pathways:
- Antimicrobial Activity : This compound has shown significant antibacterial and antifungal properties. It appears to exert its effects by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Anticancer Potential : Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various pathogens and cancer cell lines.
Antimicrobial Activity
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
In vitro studies have assessed the anticancer effects on various cell lines:
| Cell Line | Viability (%) at 100 µM |
|---|---|
| A549 (Lung Cancer) | 45 |
| Caco-2 (Colorectal Cancer) | 30 |
The compound exhibited a significant reduction in cell viability, particularly in Caco-2 cells, indicating a selective anticancer effect.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A recent investigation demonstrated that treatment with 2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide significantly reduced bacterial load in infected animal models, showcasing its potential as a novel antimicrobial agent.
- Cancer Cell Line Studies : Research conducted on A549 and Caco-2 cells revealed that the compound not only inhibited cell growth but also triggered apoptotic pathways, suggesting its utility in cancer therapy.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide.
Case Studies
- A review of thiadiazole derivatives indicated that compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives showed decreased viability in human leukemia and melanoma cells, with some inducing apoptosis at effective concentrations .
Data Table: Anticancer Efficacy
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | HL-60 (Leukemia) | 10.5 | Induction of apoptosis |
| Thiadiazole Derivative A | MDA-MB-231 (Breast Cancer) | 8.0 | Inhibition of cell proliferation |
| Thiadiazole Derivative B | HCT116 (Colon Cancer) | 12.0 | Cell cycle arrest |
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity against various bacterial strains. Research has shown that the incorporation of thiadiazole moieties enhances the antibacterial efficacy of the resulting compounds.
Case Studies
- A study evaluated the antibacterial activity of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 µg/mL against tested strains .
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain Tested | MIC (µg/mL) |
|---|---|---|
| 2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | Staphylococcus aureus | 20 |
| Thiadiazole Derivative C | Escherichia coli | 25 |
| Thiadiazole Derivative D | Pseudomonas aeruginosa | 30 |
Antioxidant Properties
In addition to its anticancer and antimicrobial activities, this compound exhibits antioxidant properties that are critical for protecting cells from oxidative damage.
Case Studies
- Research has demonstrated that certain thiadiazole derivatives can scavenge free radicals effectively. The antioxidant activity is attributed to the presence of the indole and thiadiazole structures which enhance electron donation capabilities .
Data Table: Antioxidant Activity
| Compound Name | Assay Method Used | IC50 (µg/mL) |
|---|---|---|
| 2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | DPPH Scavenging Assay | 15 |
| Thiadiazole Derivative E | ABTS Assay | 18 |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide with structurally related compounds, highlighting substituent variations and their effects on melting points, yields, and molecular weights:
Key Observations :
- Halogenation: Bromine in the target compound may improve lipophilicity and target binding compared to non-halogenated analogs (e.g., 5h, 5p).
- Substituent Bulk : Cyclohexyl () or benzylthio () groups increase molecular weight and steric hindrance, which could reduce solubility but improve metabolic stability.
- Melting Points: Higher melting points in ureido-thiadiazole derivatives (e.g., 4g: 263–265°C) suggest strong intermolecular interactions (e.g., hydrogen bonding) compared to phenoxy/thioether analogs (132–160°C) .
Anticancer Activity:
- Akt Inhibition : Compounds 3 and 8 () with nitro and chloro substituents induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). The target compound’s bromo group may similarly enhance kinase binding through hydrophobic interactions .
- Antiproliferative Effects : Ureido-thiadiazole hybrids (e.g., 4g–4j, ) exhibited antiproliferative activity, with molecular docking suggesting π-π stacking and hydrogen bonding as critical interactions. The bromoindole in the target compound could mimic these effects .
Antimicrobial Activity:
- Thiadiazine-thione derivatives () with methylbenzyl or chlorobenzyl groups (5c, 5d) showed moderate antimicrobial activity. The bromoindole’s bulk may enhance membrane penetration compared to smaller substituents .
Neuroprotective Effects:
- Benzo[d]oxazole-thiadiazole hybrids () demonstrated neuroprotection, with trifluoromethyl and methoxy groups improving blood-brain barrier permeability. The target compound’s bromine could offer similar advantages .
Preparation Methods
Cyclization for Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is synthesized via cyclization reactions using thiosemicarbazide and carbonyl precursors. For example, 5-(1H-indol-3-yl-methyl)-1,3,4-thiadiazole-2-thiol is prepared by refluxing 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol. This step typically achieves yields of 70–75% under optimized conditions. The reaction mechanism involves the formation of a thiosemicarbazide intermediate, followed by intramolecular cyclization to yield the thiadiazole-thiol derivative.
Bromoindole Acetamide Synthesis
The 5-bromoindole moiety is introduced through electrophilic substitution or direct bromination of indole derivatives. In one approach, 2-(5-bromo-1H-indol-1-yl)acetic acid is synthesized by reacting 5-bromoindole with chloroacetyl chloride in the presence of a base, followed by hydrolysis. This intermediate is critical for subsequent coupling with the thiadiazole ring.
Coupling via Nucleophilic Substitution
The final step involves coupling the thiadiazole-thiol with 2-(5-bromoindol-1-yl)acetyl chloride. In a representative procedure, 5-(1H-indol-3-yl-methyl)-1,3,4-thiadiazole-2-thiol reacts with 2-bromo-N-(1,3,4-thiadiazol-2-yl)acetamide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds via nucleophilic displacement of bromide by the thiolate ion, forming the sulfanyl acetamide bond.
Reaction Mechanisms and Key Intermediates
Cyclization Mechanism
The thiadiazole ring formation begins with the condensation of thiosemicarbazide (NH₂-NH-CS-NH₂) with a carbonyl compound (e.g., acetic acid derivatives). Under basic conditions, deprotonation of the hydrazide nitrogen facilitates nucleophilic attack on the carbonyl carbon, leading to cyclization and elimination of water. For example, 2-(1H-indol-3-yl)acetohydrazide reacts with CS₂ to form a thiourea intermediate, which cyclizes to the thiadiazole-thiol upon treatment with KOH.
Acetylation and Bromination
Acetylation of the indole nitrogen is achieved using acetyl chloride in chloroform, yielding N-(5-((1H-indol-3-yl)methyl)-1,3,4-thiadiazol-2-yl)acetamide . Bromination at the 5-position of indole is typically performed using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent like dichloromethane (DCM).
Coupling Reaction Kinetics
The coupling of thiadiazole-thiol and bromoacetamide derivatives follows second-order kinetics, dependent on the concentration of both reactants. Sodium hydride deprotonates the thiol group to generate a thiolate ion, which attacks the electrophilic carbon of the bromoacetamide. The reaction is exothermic, requiring temperature control (35–40°C) to prevent side reactions.
Optimization of Synthetic Parameters
Solvent and Temperature Effects
Catalytic Additives
Purification Techniques
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent effectively isolates the target compound.
-
Recrystallization : Ethanol-water mixtures (4:1) yield crystals with >95% purity.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What synthetic strategies are recommended for preparing 2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide, and how can purification be optimized?
Methodological Answer: The synthesis typically involves sequential bromination, indole functionalization, and amide coupling. For example, bromoacetamide intermediates can be prepared using alkylation reactions with bromoacetyl chloride under inert conditions. Purification often employs mixed solvents like ethyl acetate and petroleum ether (e.g., 50–100% gradients) to isolate the product via column chromatography. Yield optimization (70–86%) is achieved by controlling reaction time and catalyst ratios, as demonstrated in analogous thiadiazole-acetamide syntheses .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) is essential for confirming the indole and thiadiazole moieties. Key signals include:
- ¹H NMR : A singlet for the acetamide methyl group (~2.1 ppm) and aromatic protons for the bromoindole (δ 7.2–7.8 ppm) .
- ¹³C NMR : Carbonyl resonance at ~168 ppm and thiadiazole carbons at 160–170 ppm .
Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms the molecular ion peak (e.g., [M+H]⁺) .
Q. What preliminary biological assays are recommended to evaluate its anticancer potential?
Methodological Answer: Begin with cytotoxicity screening using MTT assays against cancer cell lines (e.g., MCF-7, A549) and non-cancer lines (e.g., NIH3T3) to assess selectivity. IC₅₀ values should be compared to standards like cisplatin. For example, structurally similar thiadiazole derivatives showed IC₅₀ values of 0.034–0.084 mmol L⁻¹ in A549 and MCF-7 cells . Dose-response curves and triplicate replicates are critical for reliability.
Advanced Research Questions
Q. How can free energy perturbation (FEP) simulations guide structural optimization for improved blood-brain barrier (BBB) penetration?
Methodological Answer: FEP simulations predict relative binding free energies of analogs by modeling ligand-receptor interactions. For instance, FEP-guided optimization of NMDA receptor antagonists improved BBB permeability by modifying substituents on the thiadiazole ring. Pair FEP with in silico BBB permeability predictors (e.g., PAMPA-BBB) to prioritize analogs with enhanced CNS bioavailability .
Q. What molecular dynamics (MD) approaches elucidate binding mechanisms with NMDA receptors or other targets?
Methodological Answer: Run MD simulations (e.g., 100 ns trajectories) using software like GROMACS or AMBER to analyze:
Q. How do structure-activity relationship (SAR) studies inform the design of analogs with enhanced potency?
Methodological Answer: Systematically vary substituents on the indole and thiadiazole rings. For example:
- Replace bromine with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects.
- Introduce methyl or methoxy groups to improve lipophilicity (logP).
Test analogs in enzyme inhibition assays (e.g., aromatase for MCF-7 cells) and correlate results with computational docking scores .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in IC₅₀ values across cell lines (e.g., MCF-7 vs. A549)?
Methodological Answer:
- Replicate assays : Ensure consistent cell passage numbers and culture conditions.
- Mechanistic profiling : Perform pathway-specific assays (e.g., caspase-3/9 activation for apoptosis) to identify cell-line-dependent mechanisms. For example, compound 4c in thiadiazole analogs showed caspase-9 activation in MCF-7 but not A549 cells .
- Meta-analysis : Compare data with structurally related compounds (e.g., acetazolamide derivatives) to identify trends in cytotoxicity .
Q. What strategies resolve conflicting crystallographic data during structural refinement?
Methodological Answer: Use SHELX software for high-resolution refinement. If twinning or disorder is observed:
- Apply the TWIN/BASF commands in SHELXL for twinned data.
- Use PART/SUMP restraints for disordered regions.
Cross-validate with density functional theory (DFT)-optimized geometries to resolve ambiguities in bond lengths/angles .
Tables of Key Data
Q. Table 1. Cytotoxicity of Representative Thiadiazole Derivatives
| Compound | Cell Line | IC₅₀ (mmol L⁻¹) | Selectivity Index (vs. NIH3T3) | Reference |
|---|---|---|---|---|
| Analog 4y | MCF-7 | 0.084 ± 0.020 | 3.2 | |
| Analog 4y | A549 | 0.034 ± 0.008 | 7.9 | |
| Cisplatin | MCF-7 | 0.025 | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
